2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)-
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Overview
Description
2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The molecular formula of this compound is C19H19N5O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- typically involves the reaction of appropriate substituted anilines with ethyl cyanoacetate, followed by cyclization and nitration steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and various solvents like ethanol and methanol. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso compounds, and substituted pyrimidines. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure but lacks the nitro and phenylmethyl groups.
5-(3-Nitro-4-piperidinophenyl)-6-ethyl-2,4-pyrimidinediamine: Contains a piperidine ring instead of a phenylmethyl group
Uniqueness
2,4-Pyrimidinediamine, 6-ethyl-5-(3-nitro-4-(phenylmethyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro and phenylmethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
289636-44-8 |
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Molecular Formula |
C19H19N5O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-(4-benzyl-3-nitrophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H19N5O2/c1-2-15-17(18(20)23-19(21)22-15)14-9-8-13(16(11-14)24(25)26)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H4,20,21,22,23) |
InChI Key |
AGEVNTXDTUYAHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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